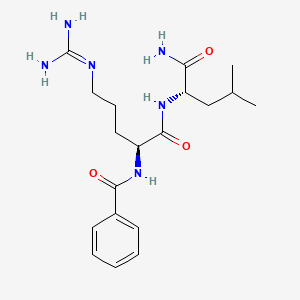
Benzoylarginine leucinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoylarginine leucinamide is a dipeptide.
Wissenschaftliche Forschungsanwendungen
Scientific Research Applications of Benzoylarginine Leucinamide
This compound is a dipeptide that has applications in enzymatic peptide synthesis research . Studies focus on optimizing its production using trypsin derivatives under various conditions to improve synthesis yields and catalyst stability .
Peptide Synthesis
- Enzyme-Catalyzed Synthesis: this compound serves as a model dipeptide in experiments involving trypsin-catalyzed synthesis . Trypsin, particularly in stabilized forms, facilitates the creation of this dipeptide from its constituent amino acids .
- Optimization Studies: Research explores how different variables, such as temperature, solvent polarity, and enzyme structure, affect the synthesis of this compound. The goal is to identify optimal conditions for industrial applications, focusing on productivity and catalyst lifespan .
- Methodological Variations: Two primary strategies are employed:
- Enhanced Stability: The use of stabilized trypsin derivatives allows for more extreme reaction conditions, such as high concentrations of ammonium sulfate in KCS or organic cosolvents in TCS, enhancing the overall efficiency of the synthesis .
Experimental Parameters and Findings
- Impact of Cosolvents: The presence of organic solvents can significantly influence the yield of this compound. Studies indicate that maximum product yield is often achieved in high concentrations of solvents like acetonitrile at low temperatures .
- Temperature Effects: Lower temperatures generally favor higher product yields in the synthesis of this compound, highlighting the importance of temperature control in optimizing the process .
- Enzyme Stability: Modified forms of trypsin, such as those treated with acetic acid N-Hydroxysuccinimide ester (AA-NHS) and ethylene glycol bis (succinic acid N-Hydroxysuccinimide ester) (EG-NHS), exhibit enhanced thermostability and stability in organic solvents, which are crucial for efficient peptide synthesis .
- Productivity: Using stabilized trypsin derivatives can lead to high synthetic productivities. For example, KCS can achieve up to 180 tons of dipeptide per year per liter of catalyst .
Data Table: Effects of Enzyme Modification on Stability
| Enzyme | T50 (°C) | Half-Life at 55°C (minutes) |
|---|---|---|
| Native Trypsin | 46 | 4.3 |
| AA-NHS Trypsin | 51 | 8.7 |
| EG-NHS Trypsin | 59 | 25 |
T50 is the temperature at which 50% of the enzyme activity is lost. Higher T50 and half-life values indicate greater thermostability .
Limitations and Considerations
Analyse Chemischer Reaktionen
Hydrolysis Mechanisms
The amide bonds in benzoylarginine leucinamide are susceptible to hydrolysis under acidic or enzymatic conditions:
-
Acid-Catalyzed Hydrolysis :
-
Enzymatic Degradation :
Stability in Organic Solvents
This compound synthesis benefits from solvent engineering:
-
Acetonitrile (95%) maximizes substrate solubility and minimizes competing hydrolysis .
-
t-Butanol (95%) enhances enzyme stability but reduces reaction rates compared to acetonitrile .
Figure 1: Solvent Effects on Reaction Kinetics
Thermodynamic and Kinetic Insights
Eigenschaften
CAS-Nummer |
66127-57-9 |
|---|---|
Molekularformel |
C19H30N6O3 |
Molekulargewicht |
390.5 g/mol |
IUPAC-Name |
N-[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]benzamide |
InChI |
InChI=1S/C19H30N6O3/c1-12(2)11-15(16(20)26)25-18(28)14(9-6-10-23-19(21)22)24-17(27)13-7-4-3-5-8-13/h3-5,7-8,12,14-15H,6,9-11H2,1-2H3,(H2,20,26)(H,24,27)(H,25,28)(H4,21,22,23)/t14-,15-/m0/s1 |
InChI-Schlüssel |
WWMQJEYRSRMPQV-GJZGRUSLSA-N |
SMILES |
CC(C)CC(C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C1=CC=CC=C1 |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)C1=CC=CC=C1 |
Kanonische SMILES |
CC(C)CC(C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C1=CC=CC=C1 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Benzoylarginine leucinamide; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















